![molecular formula C12H22O3 B12308970 3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B12308970.png)
3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tert-butoxy)-7-oxaspiro[35]nonan-1-ol is a spirocyclic compound characterized by a unique structure that includes a tert-butoxy group and an oxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol typically involves the reaction of a suitable precursor with tert-butyl alcohol under specific conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst to facilitate the formation of the oxaspiro ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides and amines are used under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted spiro compounds .
Scientific Research Applications
3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets. The oxaspiro ring system allows the compound to bind to enzymes and receptors, modulating their activity. The tert-butoxy group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-oxa-6-azaspiro[3.3]heptane
- 2-oxa-7-azaspiro[3.5]nonane
- tert-butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol is unique due to its specific combination of a tert-butoxy group and an oxaspiro ring system. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H22O3 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-ol |
InChI |
InChI=1S/C12H22O3/c1-11(2,3)15-10-8-9(13)12(10)4-6-14-7-5-12/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
DVOCVNMUOZTHIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CC(C12CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


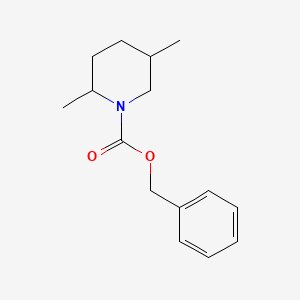
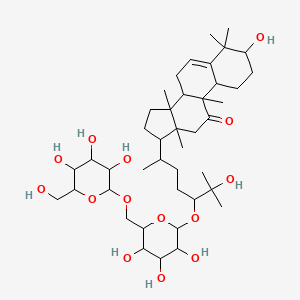
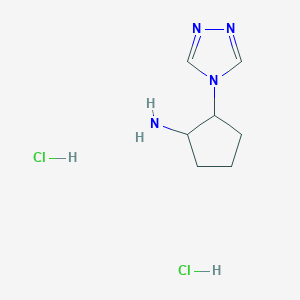
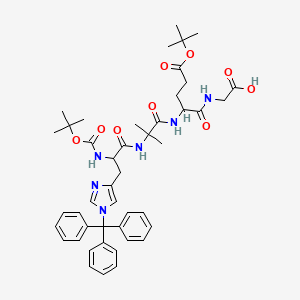
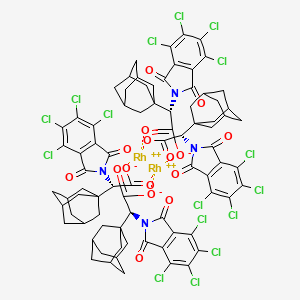
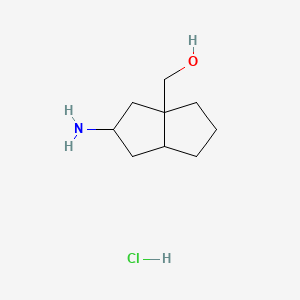
![1-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B12308937.png)
![Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate](/img/structure/B12308942.png)
![2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12308948.png)
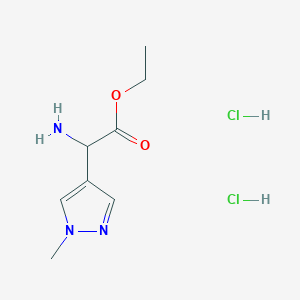
![rac-tert-butyl N-[(1R,3S)-3-(sulfamoylmethyl)cyclopentyl]carbamate, cis](/img/structure/B12308962.png)
![2-[3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chroman-4-one](/img/structure/B12308972.png)
![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol](/img/structure/B12308980.png)
![[1-Methyl-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methanol](/img/structure/B12308988.png)
